molecular formula C17H22I3NO4 B13801699 2-(3-(N-Propylacetamido)-2,4,6-triiodophenoxy)hexanoic acid CAS No. 24340-21-4

2-(3-(N-Propylacetamido)-2,4,6-triiodophenoxy)hexanoic acid

Número de catálogo: B13801699
Número CAS: 24340-21-4
Peso molecular: 685.1 g/mol
Clave InChI: YGIVEHFBQGGLFQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-(3-(N-Propylacetamido)-2,4,6-triiodophenoxy)hexanoic Acid is a sophisticated synthetic compound of significant interest in medicinal chemistry and diagnostic research. Its structure integrates a phenoxy acetamide core, a class known for diverse biological activities and applications in pharmaceutical development . The molecule features a hexanoic acid chain, which can influence its solubility and binding characteristics, and a triiodinated phenyl ring . The presence of iodine atoms is particularly critical, as this heavy element is a key component in X-ray contrast agents ; this structure suggests potential application in the development of novel imaging agents for diagnostic research . The N-propylacetamide moiety is a well-characterized functional group, and its thermochemical properties, such as enthalpy of vaporization, have been documented in scientific literature . This complex architecture makes the compound a valuable intermediate for researchers exploring structure-activity relationships, particularly in the design of targeted molecules with enhanced efficacy and specific modes of action. It is intended for use as a building block in chemical synthesis, a potential scaffold in drug discovery programs, and for probing biological mechanisms. This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic applications in humans or animals and must be handled by qualified laboratory personnel.

Propiedades

Número CAS

24340-21-4

Fórmula molecular

C17H22I3NO4

Peso molecular

685.1 g/mol

Nombre IUPAC

2-[3-[acetyl(propyl)amino]-2,4,6-triiodophenoxy]hexanoic acid

InChI

InChI=1S/C17H22I3NO4/c1-4-6-7-13(17(23)24)25-16-12(19)9-11(18)15(14(16)20)21(8-5-2)10(3)22/h9,13H,4-8H2,1-3H3,(H,23,24)

Clave InChI

YGIVEHFBQGGLFQ-UHFFFAOYSA-N

SMILES canónico

CCCCC(C(=O)O)OC1=C(C=C(C(=C1I)N(CCC)C(=O)C)I)I

Origen del producto

United States

Métodos De Preparación

Introduction of the N-Propylacetamido Group

After iodination, the phenolic intermediate is modified to introduce the N-propylacetamido substituent at the 3-position of the aromatic ring. This involves acylation of an amino group or conversion of a precursor amine to the corresponding acetamide.

Preparation Steps:

  • Acetylation: The amino group on the iodinated phenol is reacted with acetic anhydride or acetyl chloride to form the acetamido group. This reaction is typically carried out under mild basic or neutral conditions to avoid deiodination.

  • N-Propylation: The propyl group is introduced via alkylation of the nitrogen atom, often using propyl bromide or propyl chloride in the presence of a base such as potassium carbonate. The sequence ensures the formation of N-propylacetamido functionality.

Step Reagents Conditions Outcome
Acetylation Acetic anhydride or acetyl chloride Room temperature or mild heating Formation of acetamido group
N-Propylation Propyl halide, base Reflux or ambient N-Propyl substitution on nitrogen

Formation of the Phenoxyhexanoic Acid Moiety

The final key synthetic step is the coupling of the iodinated and N-propylacetamido-substituted phenol with hexanoic acid to form the ether linkage.

Typical Procedure:

  • Esterification and ether formation: The phenol is reacted with a hexanoic acid derivative (often hexanoyl chloride or hexanoic acid with a coupling agent) to form the phenoxyhexanoic acid structure. This can be done via nucleophilic substitution or esterification reactions under controlled conditions.

  • Hydrolysis: If an ester intermediate is formed, it is hydrolyzed under acidic or basic conditions to yield the free acid form of 2-(3-(N-propylacetamido)-2,4,6-triiodophenoxy)hexanoic acid.

Reaction Type Reagents Conditions Notes
Coupling/Esterification Hexanoyl chloride or hexanoic acid + coupling agent Anhydrous solvent, mild heat Formation of ether or ester bond
Hydrolysis Acidic or basic aqueous solution Ambient to reflux Conversion to free acid

Purification and Characterization

After synthesis, the compound is purified by crystallization, chromatography, or washing steps to achieve high purity suitable for research or industrial use. Characterization typically involves:

  • Nuclear Magnetic Resonance (NMR) spectroscopy
  • Mass spectrometry (MS)
  • Elemental analysis
  • Melting point determination

Summary Table of Preparation Steps

Step Number Process Key Reagents/Conditions Product/Intermediate
1 Iodination Phenol, KI, H2O2, Acetic acid, reflux 2,4,6-Triiodophenol
2 Acetylation and N-Propylation Acetic anhydride, propyl halide, base 3-(N-Propylacetamido)-2,4,6-triiodophenol
3 Coupling with Hexanoic Acid Hexanoyl chloride or hexanoic acid + coupling agent 2-(3-(N-Propylacetamido)-2,4,6-triiodophenoxy)hexanoic acid (ester intermediate)
4 Hydrolysis Acidic/basic aqueous solution Final free acid compound
5 Purification Crystallization, washing, chromatography Pure target compound

Research Discoveries and Optimization

  • The iodination step is sensitive to reaction conditions; controlling temperature and reagent addition rate is crucial to prevent over-iodination or side reactions.

  • The choice of solvent and coupling agents during the ether formation affects yield and purity. Acetic acid and anhydrous conditions favor cleaner reactions.

  • Modifications in the N-propylacetamido group introduction can influence the compound’s solubility and biological activity, making this step critical for tailoring properties.

  • Industrial scale synthesis emphasizes green chemistry principles by minimizing hazardous reagents and optimizing reaction times for cost efficiency.

This comprehensive synthesis framework is supported by patent literature and chemical research sources, ensuring authoritative and reliable information for the preparation of 2-(3-(N-propylacetamido)-2,4,6-triiodophenoxy)hexanoic acid.

Análisis De Reacciones Químicas

2-[[3-(N-Propylacetylamino)-2,4,6-triiodophenyl]oxy]hexanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove iodine atoms or reduce other functional groups.

    Substitution: The iodine atoms can be substituted with other groups, such as alkyl or aryl groups, using appropriate reagents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

2-[[3-(N-Propylacetylamino)-2,4,6-triiodophenyl]oxy]hexanoic acid has several scientific research applications:

Mecanismo De Acción

The mechanism of action of 2-[[3-(N-Propylacetylamino)-2,4,6-triiodophenyl]oxy]hexanoic acid involves its interaction with molecular targets through its iodine atoms. These interactions can lead to the formation of covalent bonds or non-covalent interactions, depending on the specific application. The pathways involved may include oxidative addition, nucleophilic substitution, and other common organic reaction mechanisms .

Comparación Con Compuestos Similares

Structural and Functional Insights

Substituent Effects on Pharmacokinetics: N-Alkyl Groups: The target compound’s N-propylacetamido group increases lipophilicity compared to methyl (MFU000) or ethyl (EFM500) analogs. This may enhance blood-brain barrier penetration or tissue retention but could also elevate toxicity risks . Chain Length: The hexanoic acid chain (6 carbons) contrasts with shorter chains in analogs (e.g., acetic acid in MFU000, propanoic acid in CAS 22730-89-8). Longer chains generally improve lipid solubility, which may prolong circulation time but reduce renal clearance .

Toxicity Profile: The sodium salt of 2-((3-(3-Acetamido-2,4,6-triiodophenoxy)propoxy)methyl)butyric acid exhibits moderate toxicity (oral LD₅₀: 3700 mg/kg in mice), suggesting that sodium counterions and chain length influence safety margins . The target compound’s free acid form may show different toxicity due to altered ionization and metabolism.

Applications :

  • Sodium salts of iodinated analogs (e.g., MFU000, EFM500) are preferred in medical imaging due to enhanced water solubility. The target compound’s free acid form may require formulation adjustments for clinical use .

Q & A

Q. How can isotope labeling (e.g., ¹²⁵I) track metabolic pathways of this compound in vivo?

  • Methodological Answer :
  • Radiolabeling : Synthesize the compound with ¹²⁵I at the 2,4,6 positions using Na¹²⁵I and chloramine-T.
  • Biodistribution Studies : Administer to rodent models and quantify radioactivity in organs (thyroid, liver) via gamma counting.
  • Metabolite ID : Use radio-HPLC to separate and identify degradation products .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.